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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the Phase 1 clinical trial design for ASTX295, a

novel, orally available small molecule inhibitor of the human homolog of murine double minute

2 (MDM2).[1] The information presented is intended to guide researchers and drug

development professionals in understanding the scientific rationale, methodologies, and key

findings of this early-stage clinical investigation.

Introduction to ASTX295
ASTX295 is an antagonist of MDM2, an E3 ubiquitin ligase that plays a critical role in regulating

the p53 tumor suppressor.[2] By binding to MDM2, ASTX295 prevents the interaction between

MDM2 and p53, thereby inhibiting the proteasomal degradation of p53.[1] This leads to the

restoration of p53's transcriptional activity and the induction of apoptosis in cancer cells

harboring wild-type p53.[1][2] Preclinical studies have demonstrated the potent in vitro activity

of ASTX295 against MDM2 (IC50 <1 nM) and its ability to induce significant growth reduction in

p53 wild-type, MDM2-amplified cancer cell lines.[3][4] The differentiated pharmacokinetic

profile of ASTX295, with a predicted human half-life of 2-8 hours, was designed to minimize on-

target bone marrow toxicities, a challenge observed with first-generation MDM2 antagonists.[3]

[4][5]
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The first-in-human, open-label, multicenter Phase 1/2 study (NCT03975387) was designed to

assess the safety, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary clinical

activity of ASTX295 in patients with advanced solid tumors characterized by wild-type TP53.[2]

[6][7]

Primary Objectives:

To determine the safety and tolerability of ASTX295.

To establish the recommended Phase 2 dose (RP2D) and schedule.

Secondary Objectives:

To characterize the pharmacokinetic profile of ASTX295.

To evaluate the pharmacodynamic effects of ASTX295 on the p53 pathway.

To assess the preliminary anti-tumor activity of ASTX295.

Patient Population: Eligible patients had advanced solid tumors with wild-type TP53, an ECOG

performance status of 0-2, and adequate organ and bone marrow function.[7] The study

enrolled 83 participants across 14 cohorts.[7][8]

Data Presentation
Table 1: Phase 1 Dose Escalation and Recommended
Phase 2 Dose (RP2D)

Dosing Regimen
Dose Levels
Explored

Dose Limiting
Toxicities (DLTs)

Recommended
Phase 2 Dose
(RP2D)

Once Daily (QD)
Starting at 15 mg,

escalated to 400 mg

Nausea, vomiting,

diarrhea, fatigue[7][8]

[9]

400 mg QD[7][8]

Twice Weekly (BIW)
Various, including 660

mg

Nausea, vomiting,

diarrhea, fatigue[7][8]

[9]

660 mg BIW[8][9]
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Table 2: Pharmacokinetic Parameters of ASTX295
Parameter Value Notes

Median Time to Maximum

Concentration (Tmax)
3 hours[7][8] -

Mean Half-life (t1/2) 4-6 hours[8][9][10]

Consistent with the desired

short duration of pathway

modulation.[3]

Total Weekly Exposure (AUC)
Similar for 400 mg QD and 660

mg BIW regimens[7][8]
-

Table 3: Summary of Treatment-Related Adverse Events
(AEs) for RP2D Regimens

Adverse Event 400 mg QD Regimen 660 mg BIW Regimen

Most Common AEs
Nausea (76.2%), Diarrhea

(76.2%), Vomiting (33.3%)[7]

Nausea (71.4%), Diarrhea

(47.6%), Vomiting (33.3%)[9]

Grade 3 GI AEs 14.3%[8] 9.5%[8][9]

Grade ≥4 AEs None reported[8][9] None reported[8][9]

Thrombocytopenia Not significant[8][10] One subject with Grade 2[9]

Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Analysis
Objective: To determine the plasma concentration-time profile of ASTX295.

Methodology:

Sample Collection: Collect peripheral blood samples from patients at pre-defined time points

before and after ASTX295 administration.

Plasma Separation: Process blood samples to separate plasma.
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Bioanalysis: Quantify ASTX295 concentrations in plasma using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method.

PK Parameter Calculation: Use non-compartmental analysis to calculate key PK parameters

including Cmax, Tmax, AUC, and t1/2.

Protocol 2: Pharmacodynamic (PD) Analysis
Objective: To assess the modulation of the p53 pathway in response to ASTX295 treatment.

Methodology:

Sample Collection: Collect peripheral blood mononuclear cells (PBMCs) from patients at

baseline and at various time points after ASTX295 administration.[9]

Gene Expression Analysis:

Isolate RNA from PBMCs.

Perform quantitative real-time polymerase chain reaction (qRT-PCR) to measure the

expression levels of p53 target genes, such as MDM2 and p21.[9]

Protein Level Analysis:

Prepare protein lysates from PBMCs.

Perform Western blotting or ELISA to measure the levels of p53 and its downstream

targets.

Protocol 3: Safety and Tolerability Assessment
Objective: To monitor and evaluate the safety profile of ASTX295.

Methodology:

Adverse Event Monitoring: Continuously monitor and record all adverse events (AEs)

experienced by study participants.
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AE Grading: Grade the severity of AEs according to the Common Terminology Criteria for

Adverse Events (CTCAE).[7]

Dose-Limiting Toxicity (DLT) Evaluation: In the dose-escalation phase, identify DLTs to

determine the maximum tolerated dose (MTD).[9]

Laboratory Assessments: Regularly monitor hematology and clinical chemistry parameters.
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Caption: Mechanism of action of ASTX295 in restoring p53 function.
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Caption: Workflow of the ASTX295 Phase 1 clinical trial.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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